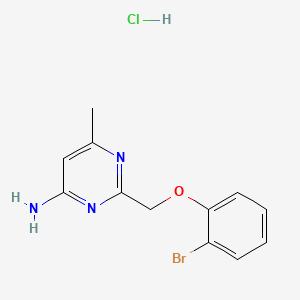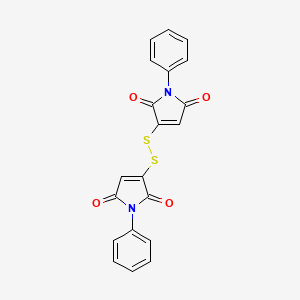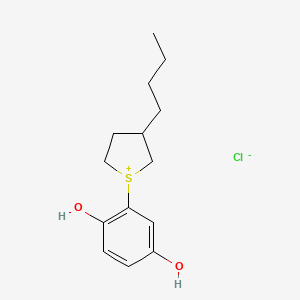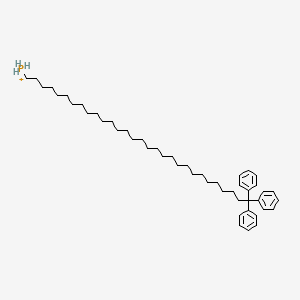
(30,30,30-Triphenyltriacontyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(30,30,30-Triphenyltriacontyl)phosphanium is a tertiary phosphine compound with the molecular formula C48H75P. It contains 124 atoms, including 75 hydrogen atoms, 48 carbon atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of (30,30,30-Triphenyltriacontyl)phosphanium typically involves the nucleophilic attack of phosphorus at a carbon atom of organic electrophiles, such as organyl halides, triflates, or sulfonates . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(30,30,30-Triphenyltriacontyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo substitution reactions with halides, triflates, and other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(30,30,30-Triphenyltriacontyl)phosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of (30,30,30-Triphenyltriacontyl)phosphanium involves its interaction with molecular targets and pathways. It can act as a nucleophile, attacking electrophilic centers in organic molecules. This interaction can lead to the formation of new bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
(30,30,30-Triphenyltriacontyl)phosphanium can be compared with other tertiary phosphines, such as triphenylphosphine and tri-tert-butylphosphine. While these compounds share similar phosphorus-centered structures, this compound is unique due to its long alkyl chain and specific reactivity patterns . Similar compounds include:
Triphenylphosphine: A widely used ligand in catalysis.
Tri-tert-butylphosphine: Known for its steric bulk and reactivity.
Propriétés
Numéro CAS |
95979-35-4 |
|---|---|
Formule moléculaire |
C48H76P+ |
Poids moléculaire |
684.1 g/mol |
Nom IUPAC |
30,30,30-triphenyltriacontylphosphanium |
InChI |
InChI=1S/C48H75P/c49-44-36-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-35-43-48(45-37-29-26-30-38-45,46-39-31-27-32-40-46)47-41-33-28-34-42-47/h26-34,37-42H,1-25,35-36,43-44,49H2/p+1 |
Clé InChI |
JRPZGRCGWLSOQV-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)C(CCCCCCCCCCCCCCCCCCCCCCCCCCCCC[PH3+])(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)
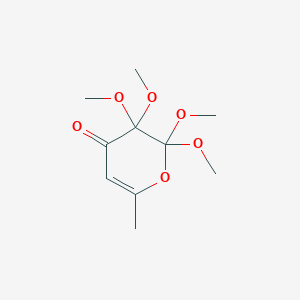

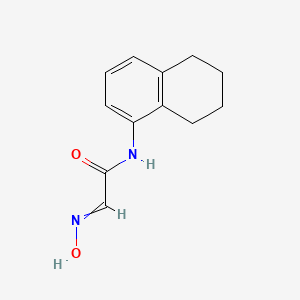
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
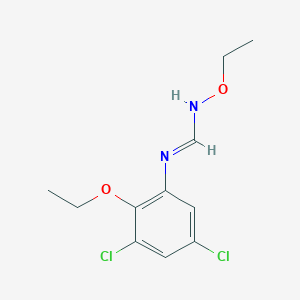


![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
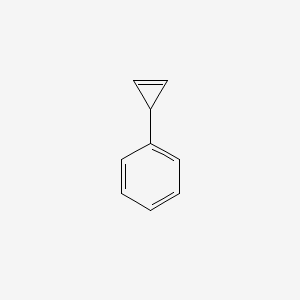
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
